molecular formula C15H19N3OS B12860052 N-(4,5-Dimethyl-thiazol-2-yl)-2-p-tolylamino-propionamide

N-(4,5-Dimethyl-thiazol-2-yl)-2-p-tolylamino-propionamide

Cat. No.: B12860052
M. Wt: 289.4 g/mol
InChI Key: UYZKBHOOPQOCLP-UHFFFAOYSA-N
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Description

N-(4,5-Dimethyl-thiazol-2-yl)-2-p-tolylamino-propionamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound’s structure also includes a p-tolylamino group and a propionamide moiety, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-Dimethyl-thiazol-2-yl)-2-p-tolylamino-propionamide typically involves the condensation of 4,5-dimethylthiazole-2-amine with p-tolylisocyanate, followed by the addition of propionyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to achieve the required purity standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-Dimethyl-thiazol-2-yl)-2-p-tolylamino-propionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring or the p-tolylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under mild to moderate conditions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4,5-Dimethyl-thiazol-2-yl)-2-p-tolylamino-propionamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Employed in cell viability assays, such as the MTT assay, to measure cellular metabolic activity and cytotoxicity.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4,5-Dimethyl-thiazol-2-yl)-2-p-tolylamino-propionamide involves its interaction with cellular components, leading to various biological effects. In cell viability assays, the compound is reduced by mitochondrial dehydrogenases to form a colored formazan product, which can be quantified to assess cell viability. The compound’s interaction with specific molecular targets and pathways, such as enzymes involved in cellular metabolism, contributes to its observed biological activities.

Comparison with Similar Compounds

N-(4,5-Dimethyl-thiazol-2-yl)-2-p-tolylamino-propionamide can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H19N3OS

Molecular Weight

289.4 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylanilino)propanamide

InChI

InChI=1S/C15H19N3OS/c1-9-5-7-13(8-6-9)16-11(3)14(19)18-15-17-10(2)12(4)20-15/h5-8,11,16H,1-4H3,(H,17,18,19)

InChI Key

UYZKBHOOPQOCLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(C)C(=O)NC2=NC(=C(S2)C)C

Origin of Product

United States

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